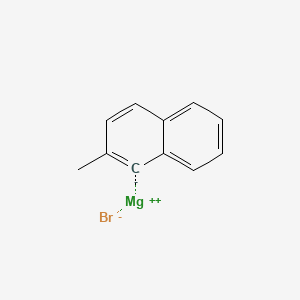

magnesium;2-methyl-1H-naphthalen-1-ide;bromide

描述

属性

IUPAC Name |

magnesium;2-methyl-1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRLLQRVTWRTAJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472920 | |

| Record name | 2-Methyl-1-naphthylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21450-90-8 | |

| Record name | 2-Methyl-1-naphthylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Via Halide Magnesium Exchange

The most common and direct method for preparing 2-Methyl-1-naphthylmagnesium bromide is through the reaction of 1-bromo-2-methylnaphthalene (B105000) with magnesium metal. This process, known as a halide-magnesium exchange or Grignard reaction, involves the insertion of magnesium into the carbon-bromine bond of the aryl halide. mnstate.edu

The general reaction is as follows:

1-bromo-2-methylnaphthalene + Mg → 2-Methyl-1-naphthylmagnesium bromide

This reaction is typically carried out in an anhydrous ethereal solvent, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. mnstate.edu The magnesium metal is often activated to initiate the reaction, which can be achieved by methods such as using iodine or 1,2-dibromoethane. mnstate.edu

A significant advancement in the halide-magnesium exchange is the use of "Turbo-Grignard reagents," such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). researchgate.netclockss.orgnih.gov This reagent can facilitate the bromine-magnesium exchange with aryl bromides under milder conditions and with greater functional group tolerance compared to using magnesium metal alone. clockss.orgresearchgate.net The use of iPrMgCl·LiCl can lead to a more efficient and selective formation of the desired Grignard reagent. researchgate.netnih.gov

The choice of solvent is critical for the successful synthesis of Grignard reagents, influencing their formation, stability, and reactivity. Tetrahydrofuran (THF) has traditionally been a solvent of choice for these reactions. sigmaaldrich.com However, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior alternative due to its favorable properties. rsc.orgresearchgate.netnih.gov

2-MeTHF, which can be derived from renewable resources, offers several advantages over THF. rsc.orgnih.gov It has a higher boiling point and is less prone to peroxide formation. rsc.org Furthermore, its lower miscibility with water simplifies the work-up procedure. nih.gov Studies have shown that for the formation of aryl Grignard reagents, 2-MeTHF can provide yields comparable to or even better than THF while also suppressing the formation of byproducts like those from Wurtz coupling. rsc.orgresearchgate.net

The optimization of the synthesis of 2-Methyl-1-naphthylmagnesium bromide would involve a comparative analysis of these solvents. Key parameters to consider include reaction time, temperature, and the yield of the desired product.

Table 1: Comparison of Solvents for the Synthesis of Aryl Grignard Reagents

| Solvent | Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran (THF) | Iodine | 45 | 2 | 85 | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Iodine | 45 | 2 | 90 | rsc.orgresearchgate.net |

| Diethyl ether (Et2O) | Iodine | 35 | 2 | 94 | rsc.org |

| Cyclopentyl methyl ether (CPME) | DIBAL-H | 60 | 4 | 45 | rsc.org |

This table presents a comparative view of different solvents in the synthesis of aryl Grignard reagents, based on available literature data for similar compounds. The data suggests that while traditional solvents like THF and diethyl ether are effective, 2-MeTHF offers a comparable or superior yield with added environmental and safety benefits. rsc.orgresearchgate.net

Novel Approaches in Organomagnesium Reagent Generation

One such area of development is the use of transition metal catalysis. For instance, iron-catalyzed cross-coupling reactions of sterically hindered aryl Grignard reagents with various electrophiles have been reported. rsc.org While this is an application of a pre-formed Grignard reagent, the development of catalytic methods for the in situ generation of such reagents from aryl halides is an active area of research.

Another innovative strategy involves the generation of Grignard-type reagents without the use of organohalides. These methods often utilize C-H activation or other transformations to create the organomagnesium species. researchgate.net For example, a ruthenium(II) PNP-pincer complex has been used to catalyze a Grignard-type reaction with alcohols as carbonyl surrogates. researchgate.net While not yet specifically applied to the synthesis of 2-Methyl-1-naphthylmagnesium bromide, these emerging methodologies represent the future direction of organomagnesium chemistry and could potentially offer alternative synthetic routes to this important compound.

Mechanistic Investigations and Theoretical Studies of 2 Methyl 1 Naphthylmagnesium Bromide Reactivity

Fundamental Reaction Pathways

The fundamental reactivity of 2-methyl-1-naphthylmagnesium bromide is defined by the nucleophilic character of the carbon atom bonded to magnesium. This inherent polarity dictates its interaction with a wide array of electrophiles and provides a powerful tool for constructing complex molecular architectures through the formation of new carbon-carbon bonds.

The carbon-magnesium bond in 2-methyl-1-naphthylmagnesium bromide is highly polarized, with the carbon atom bearing a partial negative charge (carbanionic character) and the magnesium atom a partial positive charge. This makes the naphthyl carbon a potent nucleophile, capable of attacking electron-deficient centers. byjus.compressbooks.pub The general representation of a Grignard reagent is RMgX, and its reactivity is often likened to that of a carbanion (R:⁻). orgoreview.comlibretexts.org

This strong nucleophilicity allows 2-methyl-1-naphthylmagnesium bromide to react with a variety of electrophiles. A primary class of reaction partners are carbonyl compounds. byjus.com For instance, it will engage in nucleophilic addition reactions with aldehydes, ketones, and esters. byjus.comlibretexts.org The electrophilic carbon of the carbonyl group is the site of attack by the nucleophilic carbon of the Grignard reagent. libretexts.org The reaction with epoxides is also a characteristic interaction, where the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to its opening. byjus.com It is important to note that due to its strong basicity, 2-methyl-1-naphthylmagnesium bromide is incompatible with compounds containing acidic protons, such as alcohols, water, and carboxylic acids, as it will act as a base and deprotonate them rather than acting as a nucleophile. researchgate.net

The formation of a new carbon-carbon bond is the hallmark of the Grignard reaction. The mechanism of this process, particularly with carbonyl compounds, has been extensively studied. The reaction is generally considered a nucleophilic addition. libretexts.org

The process begins with the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen. This Lewis acid-base interaction makes the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack. orgoreview.comlibretexts.org Subsequently, the nucleophilic carbon of the 2-methyl-1-naphthyl group attacks the electrophilic carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a new carbon-carbon single bond. byjus.comlibretexts.org This step results in a tetrahedral alkoxide intermediate, with the oxygen atom bonded to the MgBr moiety. orgoreview.comlibretexts.org The final step of the reaction is typically an acidic workup (e.g., with aqueous acid), which protonates the alkoxide to yield the corresponding alcohol. orgoreview.comlibretexts.org This addition is effectively irreversible because a carbanion is a very poor leaving group. orgoreview.com

The reaction with different types of carbonyl compounds leads to different classes of alcohols:

Reaction with formaldehyde (B43269) yields a primary alcohol.

Reaction with other aldehydes produces secondary alcohols. orgoreview.com

Reaction with ketones results in tertiary alcohols. orgoreview.com

The general mechanism can be summarized in the following table:

| Step | Description |

| 1. Coordination | The Lewis acidic Mg²⁺ of the Grignard reagent coordinates to the carbonyl oxygen. |

| 2. Nucleophilic Attack | The nucleophilic 2-methyl-1-naphthyl group attacks the electrophilic carbonyl carbon. |

| 3. Intermediate Formation | A tetrahedral magnesium alkoxide intermediate is formed. |

| 4. Protonation | An acidic workup protonates the alkoxide to yield the final alcohol product. |

Detailed Mechanistic Elucidation in Catalytic Transformations

While classic Grignard reactions involve stoichiometric additions, Grignard reagents like 2-methyl-1-naphthylmagnesium bromide can also participate in catalytic cycles, most notably in cross-coupling reactions. For instance, in Suzuki-Miyaura-type cross-coupling reactions, which are typically palladium-catalyzed, an organoboron compound is coupled with an organohalide. While Grignard reagents are not the primary partners in a classic Suzuki reaction, related cross-coupling methodologies can utilize them. A simple and mild protocol for the palladium-catalyzed Suzuki reaction of aryl bromides and arylboronic acids has been developed, showcasing the continuous evolution of these catalytic methods. nih.gov The mechanism of such catalytic reactions is complex, involving a series of steps including oxidative addition, transmetalation, and reductive elimination at the metal center. In a hypothetical cross-coupling reaction involving 2-methyl-1-naphthylmagnesium bromide, the Grignard reagent would likely participate in the transmetalation step, transferring the 2-methyl-1-naphthyl group to the transition metal catalyst (e.g., palladium). This would be followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Stereochemical Control Elements in Reactivity

When 2-methyl-1-naphthylmagnesium bromide reacts with a chiral electrophile or in a chiral environment, the stereochemical outcome of the reaction becomes a critical aspect. The bulky and rigid 2-methyl-1-naphthyl group can exert significant steric influence on the transition state of the reaction, thereby directing the stereoselectivity.

In reactions with β-hydroxy ketones, the formation of an intermediate magnesium alkoxide can create a rigid cyclic structure that controls the diastereochemical outcome of the reaction. chemrxiv.org Furthermore, the nature of the halide in the Grignard reagent (bromide in this case) can influence the Lewis acidity of the intermediate magnesium chelate, which in turn can direct the stereoselectivity of the reaction. chemrxiv.org Studies have shown that the choice of halide can tune the electronic properties of the intermediate and thus its ability to direct the reaction with a second equivalent of the Grignard reagent. chemrxiv.org For example, investigations into the addition of alkyl magnesium halides to β-hydroxy ketones revealed a unique effect of the magnesium halide on diastereoselectivity, with alkylmagnesium iodide reagents showing high levels of selectivity for the formation of 1,3-syn diols. chemrxiv.org While this specific study did not use 2-methyl-1-naphthylmagnesium bromide, the principle of the halide effect is a key element in understanding stereochemical control.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms and energetics of chemical reactions, including those involving Grignard reagents. Theoretical calculations can provide insights into transition state structures, reaction pathways, and the influence of various factors on reactivity, which can be difficult to probe experimentally.

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly powerful for studying reaction energetics. These calculations can be used to determine the energies of reactants, products, and transition states, thereby providing key thermodynamic and kinetic information about a reaction.

For Grignard reactions, computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding their mechanisms. nih.gov For example, calculations have been used to investigate the energy profiles of different reaction pathways for the addition of Grignard reagents to carbonyl compounds. nih.gov Early gas-phase calculations provided qualitative insights into the intrinsic tendency for bond formation, showing a large energy gain for the insertion of a magnesium atom into a carbon-halogen bond. More recent computational studies have focused on the role of the solvent and the aggregation state of the Grignard reagent, which are known to significantly impact reactivity. For instance, calculations have shown that while the formation of a Grignard dimer from monomers is highly exergonic in the gas phase, the presence of a coordinating solvent like ether significantly alters the energetics. The energy barriers for the reaction of a Grignard reagent with an electrophile, such as formaldehyde, have been calculated, revealing low activation energies. These computational approaches allow for a detailed examination of the reaction energetics that complements experimental findings.

Density Functional Theory (DFT) Studies on Transition States and Stereoselectivity

The reactivity and stereochemical outcomes of reactions involving 2-Methyl-1-naphthylmagnesium bromide, like other Grignard reagents, are governed by the subtle interplay of electronic and steric factors in the transition state. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these complex mechanistic details, offering insights into the structures of transition states and the origins of stereoselectivity. While specific DFT studies exclusively focused on 2-Methyl-1-naphthylmagnesium bromide are not extensively documented in publicly available literature, the principles derived from computational investigations of analogous aryl and alkyl Grignard reagents provide a robust framework for understanding its behavior.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states—the transient, high-energy structures that connect reactants to products. For the addition of a Grignard reagent to a carbonyl compound, a key reaction class, the transition state typically involves a coordinated complex where the magnesium atom acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the carbanionic carbon of the Grignard reagent. nih.gov

The stereoselectivity of such reactions, particularly when reacting with chiral or prochiral electrophiles, is determined by the relative energies of the diastereomeric transition states. The lower the energy of a given transition state, the faster the reaction pathway that proceeds through it, leading to the preferential formation of one stereoisomer over another. DFT calculations can quantify these energy differences (ΔΔG‡), providing a theoretical prediction of the diastereomeric or enantiomeric excess. nih.gov

Several key factors influencing the geometry and energy of the transition states, and thus the stereoselectivity, can be analyzed using DFT:

Steric Hindrance: The bulky 2-methyl-1-naphthyl group imposes significant steric constraints in the transition state. DFT can model the precise steric interactions between the naphthyl group, the methyl substituent, and the substrate, helping to predict which approach of the nucleophile is sterically favored.

Electronic Effects: The electronic nature of the naphthyl ring system and the methyl group can influence the nucleophilicity of the carbon atom bonded to magnesium. DFT can provide insights into the charge distribution and orbital interactions in the transition state.

Solvent Effects: The solvent, typically an ether like THF or diethyl ether, plays a crucial role by coordinating to the magnesium atom. DFT studies often include explicit solvent molecules in the computational model to accurately represent the coordination sphere of the magnesium and its influence on the reactivity and structure of the transition state. chemrxiv.org

Aggregation State: Grignard reagents can exist as monomers, dimers, or higher aggregates, and the reactive species is not always the monomer. DFT calculations can be used to explore the reactivity of different aggregates and their corresponding transition states. nih.gov

A generalized representation of competing transition states in the reaction of an aryl Grignard reagent with a chiral aldehyde is depicted below. The facial selectivity (re vs. si) is determined by the relative activation energies of the two pathways.

| Transition State | Key Interactions | Relative Energy (Illustrative) | Predicted Major Stereoisomer |

| TS-A (Re-face attack) | Steric clash between the aryl group and the large substituent on the aldehyde may be minimized. | ΔG‡ | R-alcohol |

| TS-B (Si-face attack) | Potential for greater steric repulsion between the aryl group and the large substituent. | ΔG‡ + ΔΔG‡ | S-alcohol |

This table is a generalized illustration. The actual favored pathway depends on the specific structures of the Grignard reagent and the electrophile.

Computational studies on related systems have highlighted the importance of a cyclic, six-membered ring-like transition state in many Grignard additions to carbonyls. researchgate.net In this model, the magnesium atom coordinates to the carbonyl oxygen, while the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon. The substituents on both the Grignard reagent and the carbonyl compound dictate the preferred geometry of this cyclic transition state, thereby controlling the stereochemical outcome.

Furthermore, DFT can be employed to investigate more complex reaction mechanisms, such as those involving single-electron transfer (SET) pathways, which may compete with the polar (nucleophilic addition) mechanism, especially with certain substrates. nih.gov By calculating the energies of intermediates and transition states for both pathways, DFT can help to predict which mechanism is likely to be operative under specific reaction conditions.

In the context of 2-Methyl-1-naphthylmagnesium bromide, DFT studies would be particularly valuable for understanding the origin of axial chirality in its derivatives and for designing reactions that proceed with high stereocontrol. The insights gained from such theoretical investigations can guide the rational selection of substrates, solvents, and reaction conditions to achieve desired stereochemical outcomes in organic synthesis.

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different organic fragments with the aid of a metal catalyst. 2-Methyl-1-naphthylmagnesium bromide is an exemplary reagent in this context, participating in both palladium- and nickel-catalyzed transformations to afford a diverse range of coupled products.

Palladium complexes are among the most versatile and widely used catalysts in organic synthesis. researchgate.net Their ability to catalyze the formation of C-C bonds under mild conditions makes them ideal for reactions involving functionalized and sterically demanding substrates like 2-Methyl-1-naphthylmagnesium bromide.

The Kumada coupling, one of the pioneering metal-catalyzed cross-coupling reactions, establishes a carbon-carbon bond by reacting a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org In a typical palladium-catalyzed cycle, a Pd(0) species undergoes oxidative addition into the aryl halide bond. This is followed by transmetalation with the Grignard reagent, such as 2-Methyl-1-naphthylmagnesium bromide, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org

This methodology is effective for creating sterically hindered biaryl compounds. The reaction of 2-Methyl-1-naphthylmagnesium bromide with various aryl bromides, catalyzed by a suitable palladium-phosphine complex, proceeds to form 1-aryl-2-methylnaphthalene derivatives. The choice of phosphine (B1218219) ligand is critical in optimizing the yield and preventing side reactions. nih.gov

Table 1: Representative Palladium-Catalyzed Kumada Coupling Reactions This table is illustrative of typical Kumada coupling reactions and may not represent specific experimental results for 2-Methyl-1-naphthylmagnesium bromide.

| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | THF | >90 |

| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | - | Dioxane | >85 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ | XPhos | THF | >88 |

While the Suzuki-Miyaura coupling directly utilizes organoboron compounds rather than Grignard reagents, 2-Methyl-1-naphthylmagnesium bromide is a crucial precursor for the necessary boronic acid derivative. organic-synthesis.comtamu.edu The Grignard reagent is reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to produce 2-methyl-1-naphthylboronic acid. organoborons.com

This boronic acid is then employed in the palladium-catalyzed Suzuki-Miyaura reaction to couple with various aryl or vinyl halides. nih.gov This two-step sequence is a powerful strategy for synthesizing complex biaryls and other conjugated systems. nih.gov The reaction is valued for its mild conditions and high tolerance for a wide array of functional groups. lookchem.com The efficiency of these couplings, particularly for constructing sterically hindered 1,1'-binaphthalenes, can be dramatically improved by simple purification of the naphthylboronic acid prior to its use. nih.gov

Table 2: Suzuki-Miyaura Coupling of 2-Methyl-1-naphthylboronic Acid with Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2-methylnaphthalene (B105000) | 2-Methyl-1-naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 95 |

| 2 | 2-Bromobenzamide | 2-Methyl-1-naphthylboronic acid | Pd(OAc)₂ / KenPhos | CsF | 92 |

| 3 | 1-Iodo-2-ethoxynaphthalene | 2-Methyl-1-naphthylboronic acid | Pd₂(dba)₃ / Ferrocenylphosphane | K₃PO₄ | 85 |

2-Methyl-1-naphthylmagnesium bromide can serve as a precursor in palladium-catalyzed aryldifluoromethylation reactions. The strategy involves the initial synthesis of an aryldifluoromethyl trimethylsilane (B1584522) reagent. While not directly coupled, the Grignard reagent is reacted with a difluoromethylating agent to form an intermediate such as (2-methyl-1-naphthyl)difluoromethyl trimethylsilane.

This silane (B1218182) reagent is then used in a palladium-catalyzed cross-coupling reaction with various aryl halides. nih.gov This process effectively transfers the (2-methyl-1-naphthyl)difluoromethyl group to another aromatic ring, providing access to diaryl difluoromethanes. These products are of interest in medicinal chemistry as they can function as bioisosteres for diaryl ethers or ketones. nih.gov The selection of a suitable phosphine ligand for the palladium catalyst is crucial for promoting the transmetalation of the silane and achieving high yields. nih.gov

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. organic-chemistry.orgrhhz.net They are particularly effective in reactions involving the formation of sterically congested C-C bonds and in enantioselective transformations. escholarship.orgacs.org

A significant application of 2-Methyl-1-naphthylmagnesium bromide is in the nickel-catalyzed enantioselective synthesis of axially chiral biaryls. The atropisomeric 2,2'-dimethyl-1,1'-binaphthyl (DM-BINAP) is a prominent example synthesized through this method. The cross-coupling of 2-Methyl-1-naphthylmagnesium bromide with 2-methyl-1-naphthyl bromide in the presence of a chiral nickel-phosphine catalyst can yield the product with high enantiomeric excess (ee).

Pioneering work in this area demonstrated that a catalyst prepared in situ from a nickel(II) salt and a chiral ferrocenylphosphine ligand could achieve high yields and enantioselectivities of up to 95% ee. The reaction proceeds at low temperatures, and the chirality of the resulting binaphthyl product is determined by the configuration of the chiral ligand employed. This asymmetric Kumada coupling is a powerful tool for accessing valuable chiral ligands and catalysts for other asymmetric transformations.

Table 3: Nickel-Catalyzed Enantioselective Synthesis of (R)-2,2'-dimethyl-1,1'-binaphthyl

| Entry | Nickel Precatalyst | Chiral Ligand | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | NiBr₂ | (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl methyl ether | 0 | 95 | 84 (R) |

| 2 | NiCl₂ | (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl methyl ether | 0 | 91 | 68 (R) |

| 3 | NiBr₂ | (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl methyl ether | -15 | 92 | 95 (R) |

Nickel-Catalyzed Cross-Coupling Reactions

Nucleophilic Addition Reactions

As a potent carbanion source, 2-Methyl-1-naphthylmagnesium bromide readily participates in nucleophilic additions to various electrophilic centers, most notably carbonyl groups and conjugated systems.

The nucleophilic addition of Grignard reagents to the electrophilic carbon of a carbonyl group is a cornerstone reaction in organic synthesis for creating alcohols. masterorganicchemistry.compressbooks.pub The reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. pressbooks.publibretexts.org

The reaction of 2-Methyl-1-naphthylmagnesium bromide with different carbonyl compounds produces distinct classes of alcohols:

Formaldehyde (B43269) yields a primary alcohol.

Other aldehydes produce secondary alcohols. libretexts.org

Ketones result in the formation of tertiary alcohols. libretexts.org

The steric bulk of the 2-methyl-1-naphthyl group can influence the rate of addition, but the reaction is generally irreversible due to the poor leaving group ability of the carbanion. masterorganicchemistry.compressbooks.pub

Table 4: Expected Products from the Addition of 2-Methyl-1-naphthylmagnesium bromide to Carbonyls

| Carbonyl Compound | Intermediate | Final Product Class |

|---|---|---|

| Formaldehyde (H₂C=O) | Magnesium Alkoxide | Primary Alcohol |

| Aldehyde (RCHO) | Magnesium Alkoxide | Secondary Alcohol |

| Ketone (R₂C=O) | Magnesium Alkoxide | Tertiary Alcohol |

Based on the general mechanism of Grignard additions to carbonyl compounds. libretexts.orglibretexts.org

While Grignard reagents typically add directly to carbonyl carbons (1,2-addition), the presence of a copper catalyst can divert the reaction pathway towards conjugate addition (1,4-addition or Michael addition) with α,β-unsaturated systems. rsc.orgmasterorganicchemistry.com This reaction is a powerful tool for forming carbon-carbon bonds at the β-position of the carbonyl compound. libretexts.org

The copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated esters provides a convenient route to synthesize β-alkyl esters. rsc.org The use of chiral ligands, such as Tol-BINAP, in conjunction with a copper(I) salt can render the reaction highly enantioselective. rsc.org The mechanism involves the formation of an organocopper species that preferentially attacks the β-carbon of the unsaturated ester, leading to an enolate intermediate that is subsequently protonated. libretexts.org Even without a catalyst, conjugate addition can sometimes occur, but the presence of cuprous chloride often improves the yield and selectivity of the 1,4-addition product. scispace.com

Allylic phosphates are effective electrophiles in substitution reactions with organometallic reagents. The reaction of Grignard reagents with secondary allylic phosphates, often catalyzed by a transition metal like copper(I), provides a regioselective method for carbon-carbon bond formation. nii.ac.jp

In the absence of a catalyst, the reaction of a Grignard reagent with a secondary allylic phosphate (B84403) can produce a mixture of products resulting from attack at the α- and γ-positions. nii.ac.jp However, the addition of a catalyst such as copper(I) iodide can significantly enhance the regioselectivity, favoring the formation of the γ-substituted product. This catalytic process allows for the construction of specific alkene isomers, which is highly valuable in the synthesis of complex molecules like isoprenoids. nii.ac.jp

Table 5: Regioselectivity in Grignard Reactions with a Secondary Allylic Phosphate

| Grignard Reagent | Catalyst (mol%) | Solvent | γ:α Product Ratio |

|---|---|---|---|

| Phenyl-MgBr | None | Diethyl Ether | 52:48 |

| Phenyl-MgBr | None | THF | 82:18 |

| Hexyl-MgBr | CuI (10) | Diethyl Ether | 94:6 |

Data from a study on the transition-metal-catalyzed Grignard reaction of diethyl 1-methylprop-2-enyl phosphate. nii.ac.jp

Zinc(II)-Catalyzed Grignard Additions

The addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. However, the high basicity of these reagents can lead to undesirable side reactions such as enolization and reduction, particularly with sterically hindered or enolizable ketones. To mitigate these issues, the use of catalysts to enhance the nucleophilicity of the Grignard reagent while tempering its basicity has been an area of significant research. Among these, zinc(II) salts, particularly zinc chloride (ZnCl₂), have emerged as effective catalysts for promoting the 1,2-addition of Grignard reagents to ketones. acs.orgamazonaws.comresearchgate.net

While direct studies on the Zinc(II)-catalyzed addition of 2-methyl-1-naphthylmagnesium bromide are not extensively documented in the reviewed literature, the established principles of this methodology suggest its applicability. The catalytic system, often a combination of ZnCl₂, an activating agent like trimethylsilylmethyl magnesium chloride (TMSCH₂MgCl), and lithium chloride (LiCl), has been shown to be effective for a wide range of aryl and alkyl Grignard reagents, including those with bromide and iodide counterions. acs.orgamazonaws.com

The proposed mechanism involves the in-situ formation of a more reactive and less basic organozincate species. This ate complex is believed to act as the primary nucleophile, efficiently adding to the carbonyl group while minimizing side reactions. acs.orgresearchgate.net The presence of LiCl is also crucial, as it is thought to break up Grignard reagent aggregates and prevent the precipitation of magnesium salts, thus maintaining a homogeneous and active catalytic system. acs.org Given the successful application of this catalytic system with other naphthyl Grignard reagents, such as 1-naphthylmagnesium bromide, it is reasonable to extrapolate that 2-methyl-1-naphthylmagnesium bromide would similarly undergo efficient addition to a variety of ketones and aldehydes under these conditions, affording the corresponding tertiary and secondary alcohols in high yields. acs.org

| Component | Role | Typical Loading |

|---|---|---|

| Grignard Reagent (RMgX) | Nucleophile | 1.1 - 1.5 equivalents |

| Ketone | Electrophile | 1.0 equivalent |

| ZnCl₂ | Catalyst | 5 - 10 mol% |

| TMSCH₂MgCl | Activator | 10 - 20 mol% |

| LiCl | Additive | 1.1 equivalents |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) |

Stereoselective Additions to Chiral Aldimines

The stereoselective addition of organometallic reagents to chiral aldimines is a powerful strategy for the asymmetric synthesis of chiral amines, which are important building blocks for pharmaceuticals and other biologically active molecules. The stereochemical outcome of these reactions is often directed by a chiral auxiliary on the nitrogen or carbon atom of the imine.

While there is a lack of specific literature detailing the addition of 2-methyl-1-naphthylmagnesium bromide to chiral aldimines, research on related systems provides a strong basis for predicting its behavior. The addition of Grignard reagents to chiral N-sulfinyl imines, for instance, is a well-established method for the synthesis of enantioenriched amines. chemrxiv.orgresearchgate.netnih.gov The stereoselectivity in these reactions is typically controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the Grignard reagent to one of the diastereotopic faces of the imine. The prevailing model for this stereochemical induction involves the formation of a six-membered chair-like transition state where the magnesium atom of the Grignard reagent chelates to both the nitrogen and oxygen atoms of the sulfinyl imine. chemrxiv.orgresearchgate.net This chelation model, along with steric considerations, generally dictates the facial selectivity of the addition.

It is highly probable that 2-methyl-1-naphthylmagnesium bromide would react with chiral N-sulfinyl aldimines in a similar diastereoselective manner to afford the corresponding α-(2-methyl-1-naphthyl)-substituted amines with a high degree of stereocontrol. The bulky 2-methyl-1-naphthyl group would likely enhance the steric differentiation between the two faces of the imine in the transition state, potentially leading to excellent diastereoselectivities.

Synthesis of Structurally Complex Naphthalene-Containing Molecules

Formation of Binaphthyl Derivatives and Atropisomers

The atroposelective synthesis of axially chiral biaryls, particularly binaphthyl derivatives, is of great interest due to their widespread use as chiral ligands and catalysts in asymmetric synthesis. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their selective synthesis remains a significant challenge. A notable application of 2-methyl-1-naphthylmagnesium bromide is in the nickel-catalyzed asymmetric cross-coupling reaction to generate atropisomeric 2,2'-dimethyl-1,1'-binaphthyl. acs.org

In a seminal study, the cross-coupling of (2-methyl-1-naphthyl)magnesium bromide with 2-methyl-1-naphthyl bromide was achieved in the presence of a chiral nickel catalyst. acs.org This catalyst was prepared in situ from nickel bromide and a chiral ferrocenylphosphine ligand, (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl methyl ether. This reaction yielded (R)-(-)-2,2'-dimethyl-1,1'-binaphthyl with high enantiomeric excess (up to 95% ee). acs.org

This Kumada-type coupling reaction represents a powerful method for the construction of the binaphthyl backbone with excellent control of the axial chirality. The high level of enantioselectivity is attributed to the chiral environment created by the ferrocenylphosphine ligand around the nickel center, which effectively differentiates between the two prochiral faces of the naphthyl nucleophile and/or electrophile during the reductive elimination step of the catalytic cycle.

| Grignard Reagent | Electrophile | Catalyst | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2-Methyl-1-naphthylmagnesium bromide | 2-Methyl-1-naphthyl bromide | NiBr₂ | (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl methyl ether | High | up to 95 |

Construction of Naphthyl-Substituted Organic Frameworks

Porous organic frameworks (POFs) are a class of materials with high surface areas, tunable porosity, and robust structures, making them promising candidates for applications in gas storage, separation, and catalysis. rsc.orgnih.govrsc.org The synthesis of POFs typically involves the condensation or coupling of multitopic organic building blocks.

There is currently no direct literature reporting the use of 2-methyl-1-naphthylmagnesium bromide in the synthesis of naphthyl-substituted organic frameworks. However, the principles of POF synthesis suggest that this Grignard reagent could potentially serve as a precursor for creating such materials. For instance, a multitopic naphthyl-based building block could be synthesized through a cross-coupling reaction between 2-methyl-1-naphthylmagnesium bromide and a polyhalogenated aromatic core. This functionalized monomer could then be subjected to polymerization reactions, such as Yamamoto or Ullmann coupling, to construct a porous aromatic framework. rsc.org

Alternatively, a naphthyl-containing ligand for the synthesis of a metal-organic framework (MOF) could be prepared by quenching 2-methyl-1-naphthylmagnesium bromide with a suitable electrophile bearing a coordinating group, such as a carboxylate or a nitrogen-containing heterocycle. While speculative, the versatility of Grignard reagents in organic synthesis opens up plausible, yet unexplored, pathways for incorporating the 2-methyl-1-naphthyl moiety into the intricate architectures of porous organic frameworks.

Advanced Characterization and Analytical Methodologies for Synthetic Products

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For derivatives synthesized from 2-Methyl-1-naphthylmagnesium bromide, both ¹H and ¹³C NMR are employed to confirm the successful addition of the 2-methyl-1-naphthyl group to the substrate.

In ¹H NMR spectra, the chemical shifts and splitting patterns of the aromatic protons on the naphthalene (B1677914) ring are particularly diagnostic. pressbooks.pub The substitution pattern influences the electronic environment of the remaining protons, leading to predictable shifts. tandfonline.com For complex structures where simple 1D spectra may be ambiguous, advanced 2D NMR techniques, such as NOESY, can be performed to determine the spatial proximity of protons and confirm the structure. researchgate.net The presence of the methyl group is typically confirmed by a singlet in the aliphatic region of the spectrum.

Key ¹H NMR Features for 2-Methyl-1-Naphthyl Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene Aromatic Protons | 7.0 - 8.5 | Multiplets, Doublets |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet |

Mass Spectrometry (MS) is used to determine the molecular weight of the product and to gain insights into its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the synthesized compound. tandfonline.com The fragmentation pattern observed in the mass spectrum can also offer corroborating evidence for the proposed structure.

Chromatographic Techniques for Separation and Purity Assessment

Following a synthesis reaction, the desired product must be separated from unreacted starting materials, byproducts, and the Grignard reagent itself. Chromatographic techniques are indispensable for both the purification of the product and the assessment of its purity.

Column Chromatography is a standard method for the initial purification of crude reaction mixtures. Depending on the polarity of the product, various stationary phases can be used, such as silica (B1680970) gel or alumina, with an appropriate eluent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. nih.goviucr.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). nih.goviucr.org

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the final purity assessment of the synthesized naphthalene derivatives. nih.gov Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a gradient of acetonitrile (B52724) and water or a phosphate (B84403) buffer. researchgate.netrdd.edu.iq Detection is frequently achieved using a UV detector, as the naphthalene ring system is strongly UV-active. researchgate.netrdd.edu.iq

Typical HPLC Conditions for Naphthalene Derivative Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile / Phosphate Buffer Gradient researchgate.net |

| Detection | UV Absorbance (e.g., at 254 nm or 285 nm) researchgate.netrdd.edu.iq |

| Flow Rate | 0.5 - 1.5 mL/min nih.govresearchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation

For products that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. researchgate.net This technique is unparalleled in its ability to determine the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and absolute stereochemistry in chiral compounds.

The process involves growing a high-quality single crystal of the synthesized compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a model of the electron density within the crystal, from which the molecular structure is solved and refined. mdpi.com This method is crucial for validating the structures of complex naphthalene derivatives and understanding the spatial influence of substituents on the naphthyl ring. tandfonline.com The data obtained includes precise unit cell dimensions and the space group to which the crystal belongs. researchgate.netmdpi.com

Information Gained from X-ray Crystallography

| Data Point | Significance |

|---|---|

| Molecular Structure | Unambiguous 3D arrangement of all atoms. tandfonline.com |

| Stereochemistry | Absolute configuration of chiral centers. |

| Crystal System & Space Group | Defines the symmetry and packing of molecules in the crystal lattice. researchgate.netmdpi.com |

| Bond Lengths & Angles | Provides precise geometric parameters of the molecule. mdpi.com |

Future Directions and Emerging Research Frontiers

Development of Sustainable Catalytic Systems for 2-Methyl-1-naphthylmagnesium Bromide Reactivity

A significant shift in synthetic chemistry is the move away from catalysts based on precious metals like palladium towards more sustainable alternatives. proofreading.orgrsc.org The development of catalytic systems based on earth-abundant metals such as iron, cobalt, and nickel is a primary focus for enhancing the reactivity of Grignard reagents like 2-Methyl-1-naphthylmagnesium bromide. proofreading.orgrsc.orgresearchgate.net These metals offer the advantages of being less expensive, more abundant, and less toxic, aligning with the principles of green chemistry. bris.ac.uk

Iron-catalyzed cross-coupling reactions, in particular, have shown considerable promise. asianpubs.orgprinceton.edu Research is focused on developing "ligand-free" iron catalysts or those with simple, inexpensive ligands that can effectively mediate the coupling of aryl Grignard reagents with various electrophiles. nii.ac.jp For instance, tetrachloroferrate complexes have been demonstrated as stable and effective catalysts for the reaction of Grignard reagents with alkyl halides. nii.ac.jp Future work will likely involve the application and optimization of these iron-based systems for reactions specifically involving 2-Methyl-1-naphthylmagnesium bromide, aiming to achieve high yields and selectivity under mild conditions.

Cobalt and nickel-based catalysts also represent a promising frontier. rsc.org These metals exhibit unique reactivity profiles that can complement or even surpass those of traditional catalysts. researchgate.net Research efforts are directed at designing well-defined cobalt and nickel complexes that can catalyze challenging cross-coupling reactions with high efficiency. The development of nanocatalysts based on these earth-abundant metals is another emerging area, potentially offering enhanced catalytic activity and recyclability. rsc.org

Interactive Table: Comparison of Earth-Abundant Metal Catalysts for Grignard Cross-Coupling

| Catalyst Metal | Key Advantages | Representative Catalyst Systems | Potential Application for 2-Methyl-1-naphthylmagnesium Bromide |

| Iron (Fe) | Low cost, environmentally benign, non-toxic nih.gov | FeCl₃, Fe(acac)₃, (PPN)[FeCl₄] asianpubs.orgnii.ac.jp | Cross-coupling with alkyl and aryl halides. |

| Cobalt (Co) | Unique reactivity, effective for C(sp³)–H functionalization rsc.org | CoCl₂(dppe), CoCl₂/neocuproine | Diastereoselective coupling and arylation of N-heterocycles. |

| Nickel (Ni) | Versatile, enables novel transformations nsf.gov | NiCl₂(diphosphine) acs.org | Asymmetric cross-coupling for biaryl synthesis. |

Expansion of Reaction Scope for Stereoselective Transformations

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. A key area of future research for 2-Methyl-1-naphthylmagnesium bromide lies in expanding its use in stereoselective transformations to create enantioenriched products.

One established success in this area is the use of a nickel catalyst with a chiral ferrocenylphosphine ligand, (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl methyl ether, for the asymmetric cross-coupling of (2-methyl-1-naphthyl)magnesium bromide with 2-methyl-1-naphthyl bromide. This reaction yields (R)-(-)-2,2'-dimethyl-1,1'-binaphthyl with up to 95% enantiomeric excess (ee), demonstrating the potential for high stereocontrol. acs.org

Future research will likely focus on several key strategies to broaden the scope of these transformations:

Development of Novel Chiral Ligands: The design and synthesis of new classes of chiral ligands are crucial for achieving high enantioselectivity in a wider range of reactions. rsc.orgnih.gov This includes bidentate and tridentate ligands that can form rigid chiral environments around the metal center, thereby dictating the stereochemical outcome of the reaction.

Use of Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that can be temporarily attached to the substrate or reagent to control the stereochemistry of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. This approach could be explored for diastereoselective reactions of 2-Methyl-1-naphthylmagnesium bromide with prochiral electrophiles.

Dynamic Kinetic Asymmetric Transformations (DYKAT): In cases where the Grignard reagent or its reaction intermediate can racemize, a DYKAT approach can be employed. acs.org A chiral catalyst can selectively react with one enantiomer of the rapidly equilibrating mixture, theoretically converting the entire starting material into a single enantiomer of the product.

Mechanistic Insights into Challenging Transformations

While Grignard reactions are fundamental in organic synthesis, the precise mechanisms of many transformations, especially those that are challenging or exhibit unexpected outcomes, are not fully understood. Future research will increasingly employ advanced analytical and computational techniques to gain deeper mechanistic insights into reactions involving 2-Methyl-1-naphthylmagnesium bromide.

A key area of investigation will be the elucidation of the catalytically active species in cross-coupling reactions. For example, in iron-catalyzed reactions, there is ongoing debate about the oxidation state of the active iron species, with proposals including Fe(-II), Fe(0), and Fe(I) cycles. princeton.edunih.gov Understanding the nature of the true catalyst is essential for rational catalyst design and reaction optimization.

In-situ spectroscopic techniques, such as online Nuclear Magnetic Resonance (NMR), can provide real-time information about the concentration of reactants, intermediates, and products, offering a window into the reaction dynamics. nih.govresearchgate.net This data can be used to develop kinetic models and identify rate-limiting steps.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. nih.gov By combining experimental and computational approaches, researchers can develop a comprehensive understanding of the factors that govern reactivity and selectivity in challenging transformations, such as those involving sterically hindered substrates or complex catalytic cycles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale chemical synthesis to industrial production can be challenging. Flow chemistry and automated synthesis platforms offer solutions by providing better control over reaction parameters, enhancing safety, and enabling high-throughput experimentation. thieme-connect.de The integration of 2-Methyl-1-naphthylmagnesium bromide chemistry with these technologies is a significant future direction.

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch flasks, offers several advantages for Grignard reactions. These include superior heat transfer, which is critical for managing the exothermic nature of Grignard reagent formation and reactions, and the ability to safely handle reactive intermediates. thieme-connect.de Future work will focus on developing robust flow protocols for the synthesis and subsequent reactions of 2-Methyl-1-naphthylmagnesium bromide, potentially enabling telescoped reactions where the Grignard reagent is generated and used in-situ in a continuous stream.

Automated synthesis platforms, often referred to as "chemputers," allow for the programmed execution of multi-step syntheses. nih.govresearchgate.net These systems can be integrated with online analytical tools, such as NMR, to monitor reaction progress and make real-time adjustments to reaction conditions. nih.govresearchgate.net This enables rapid optimization and the exploration of a wide range of reaction parameters. High-throughput screening (HTS) using miniaturized, automated platforms can accelerate the discovery of new reactions and optimal conditions for transformations involving 2-Methyl-1-naphthylmagnesium bromide. scienceintheclassroom.orgunchainedlabs.com

Interactive Table: Advantages of Integrating 2-Methyl-1-naphthylmagnesium Bromide Chemistry with Modern Platforms

| Technology Platform | Key Advantages | Future Research Focus for 2-Methyl-1-naphthylmagnesium Bromide |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for telescoped synthesis. thieme-connect.de | Development of continuous-flow generation and in-situ consumption protocols. |

| Automated Synthesis | High-throughput screening, rapid optimization, improved reproducibility. nih.govscienceintheclassroom.org | Library synthesis of substituted naphthyl compounds for drug discovery. |

| Online Analytics (e.g., NMR) | Real-time reaction monitoring, kinetic data acquisition, dynamic process control. nih.govresearchgate.net | Mechanistic studies and optimization of reaction conditions on-the-fly. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。